Benzene, [(2,2,2-trifluoroethyl)seleno]-
Description
The compound "Benzene, [(2,2,2-trifluoroethyl)seleno]-" is an aromatic derivative featuring a benzene ring substituted with a selenoether group (–Se–) attached to a 2,2,2-trifluoroethyl (–CF₂CH₂F) moiety. Its molecular formula is C₈H₇F₃Se, with a molecular weight of 245.1 g/mol. The trifluoroethyl group introduces strong electron-withdrawing effects due to fluorine's high electronegativity, while the selenium atom alters electronic and steric properties compared to oxygen or sulfur analogs .
Selenium's lower electronegativity (2.55) compared to sulfur (2.58) and oxygen (3.44) results in a less polarized C–Se bond, influencing reactivity and intermolecular interactions. This compound is of interest in medicinal chemistry and materials science, where fluorinated and selenated aromatics are explored for enhanced stability and bioavailability .
Properties
CAS No. |
73194-23-7 |
|---|---|
Molecular Formula |
C8H7F3Se |
Molecular Weight |
239.11 g/mol |
IUPAC Name |
2,2,2-trifluoroethylselanylbenzene |
InChI |
InChI=1S/C8H7F3Se/c9-8(10,11)6-12-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
MJBKCQODXPEXNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(2,2,2-trifluoroethyl)seleno]- typically involves the reaction of benzene with a [(2,2,2-trifluoroethyl)seleno] reagent under controlled conditions. One common method involves the use of [(2,2,2-trifluoroethyl)seleno] chloride in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic substitution reaction on the benzene ring.
Industrial Production Methods
Industrial production of Benzene, [(2,2,2-trifluoroethyl)seleno]- may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, [(2,2,2-trifluoroethyl)seleno]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the seleno group to selenides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the seleno group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Benzene, [(2,2,2-trifluoroethyl)seleno]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoselenium compounds.
Biology: Investigated for its potential biological activity and as a tool for studying selenium biochemistry.
Medicine: Explored for its potential therapeutic properties, including anticancer and antioxidant activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of Benzene, [(2,2,2-trifluoroethyl)seleno]- involves its interaction with molecular targets through the seleno group. This group can participate in redox reactions, forming reactive intermediates that can interact with biological molecules such as proteins and nucleic acids. The trifluoroethyl group enhances the compound’s stability and reactivity, making it a valuable tool in various chemical and biological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Ethyl-Substituted Benzenes
(a) Benzene, 1-methyl-3-(2,2,2-trifluoroethyl)- (CAS 50562-00-0)
- Molecular Formula : C₉H₉F₃
- Key Differences: Replaces the seleno group with a methyl group.
- Impact: The absence of selenium reduces molecular weight (174.16 g/mol) and alters electronic properties.
(b) Benzene, (2,2-difluoroethyl)- (CAS 10541-59-0)
- Molecular Formula : C₈H₈F₂
- Key Differences : Contains a difluoroethyl (–CH₂CF₂) group instead of trifluoroethyl.
- Molecular weight is lower (142.15 g/mol) .
(c) Benzene, 1-(2-bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)- (CAS 134130-31-7)
- Molecular Formula : C₉H₄BrF₇O
- Key Differences : Incorporates bromine and a tetrafluoroethoxy group.
Selenium-Containing Analogs
(a) 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene
- Key Differences : Replaces selenium with sulfur in the thioether group.
- Impact : Sulfur's higher electronegativity strengthens the C–S bond dipole, increasing metabolic stability but reducing nucleophilicity compared to selenium. The trifluoromethyl group (–CF₃) provides stronger electron withdrawal than trifluoroethyl .
(b) Benzene, [(2-phenylethynyl)sulfonyl]- (CAS 5324-64-1)
Oxygen-Containing Analogs
(a) Benzene, 1-(2-chloro-1,1,2-trifluoroethoxy)-2-methyl-4-nitro- (CAS 60984-98-7)
Structural and Functional Analysis
Electronic Effects
- Trifluoroethyl Group : The –CF₂CH₂F group induces strong inductive electron withdrawal, stabilizing negative charges and deactivating the benzene ring toward electrophilic substitution. This contrasts with methyl or ethyl groups, which are electron-donating .
- Selenium vs. Sulfur/Oxygen: Selenium's larger atomic radius (118 pm vs. sulfur’s 104 pm) increases steric bulk.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Boiling Point (°C) | LogP (Predicted) |
|---|---|---|---|---|---|
| Target Compound | C₈H₇F₃Se | 245.1 | –Se–CF₂CH₂F | ~220–240* | 2.8–3.2* |
| Benzene, (2,2-difluoroethyl)- | C₈H₈F₂ | 142.15 | –CH₂CF₂ | ~160–170 | 2.1 |
| 1-Methyl-3-(trifluoroethyl)benzene | C₉H₉F₃ | 174.16 | –CH₂CF₃ | ~180–190 | 3.0 |
| 1-(Benzylsulfanyl)-4-(trifluoromethyl)benzene | C₁₄H₁₁F₃S | 268.3 | –S–CH₂C₆H₅, –CF₃ | ~280–300 | 3.5 |
*Estimated based on analogous compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
